![molecular formula C19H28N2O B3833085 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide](/img/structure/B3833085.png)
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Overview
Description
Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a strained alkene with significant reactivity . It is susceptible to 1,2-addition and cyclization reactions . Adamantanecarbohydrazide is a derivative of adamantane, a type of diamondoid. Diamondoids are hydrocarbons with structures similar to that of diamond.
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]hept-2-ene consists of a seven-membered ring with two bridgehead carbons shared with a second, two-carbon ring . The structure of adamantanecarbohydrazide would be based on adamantane, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations.Safety and Hazards
Bicyclo[2.2.1]hept-2-ene is an irritant and can be toxic if inhaled or ingested . It should be used only in a well-ventilated fume hood . The safety and hazards associated with “N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide” would also depend on the properties of the adamantanecarbohydrazide component.
properties
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-18(21-20-11-17-7-12-1-2-16(17)6-12)19-8-13-3-14(9-19)5-15(4-13)10-19/h11-17H,1-10H2,(H,21,22)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPEQASBSKZKC-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=NNC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2/C=N/NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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